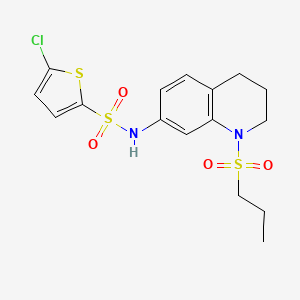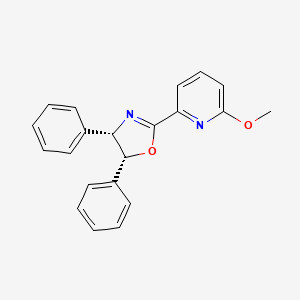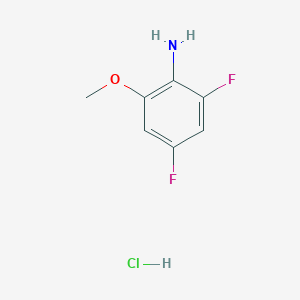
5-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is an organic compound featuring complex molecular architecture with potential applications in various fields, including pharmaceuticals and materials science. This compound combines elements such as chlorine, propylsulfonyl groups, and thiophene sulfonamide, which can endow it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic synthesis procedures. One possible route could be:
Synthesis of the tetrahydroquinoline scaffold: : The starting material can be synthesized via Povarov reaction, employing aniline, an aldehyde, and an electron-rich olefin.
Functionalization: : Subsequent steps involve chlorination and propylsulfonyl introduction through sulfonylation reactions.
Thiophene ring introduction: : Coupling of the sulfonylated tetrahydroquinoline with thiophene-2-sulfonamide under controlled conditions, employing coupling agents like EDCI (ethyl dimethylaminopropyl carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial-scale production may utilize continuous flow reactors to maintain optimal reaction conditions, ensuring high yields and purity. The specific industrial processes are proprietary and require optimization of reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the tetrahydroquinoline moiety, potentially yielding quinoline derivatives.
Reduction: : Reduction reactions might target the sulfonyl groups, converting them into sulfide or sulfoxide.
Substitution: : Nucleophilic or electrophilic substitution can modify the chlorine or sulfonamide groups.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄, PCC.
Reducing agents: : NaBH₄, LiAlH₄.
Substitution reagents: : Nucleophiles like amines or thiols for substitution reactions, requiring solvents like DMSO or acetonitrile and catalysts like Pd/C.
Major Products
Oxidation: : Quinoline derivatives.
Reduction: : Sulfide or sulfoxide derivatives.
Substitution: : Various substituted derivatives depending on the nucleophiles used.
Scientific Research Applications
The compound can find applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential as a pharmacophore in drug development, targeting specific enzymes or receptors.
Medicine: : Could be investigated for therapeutic properties against diseases due to its unique chemical structure.
Industry: : Possible use in the development of advanced materials or specialty chemicals.
Mechanism of Action
This compound might interact with biological targets through several mechanisms:
Enzyme inhibition: : The sulfonamide group can mimic enzyme substrates, inhibiting enzyme activity.
Receptor binding: : The tetrahydroquinoline moiety could interact with biological receptors, modulating signaling pathways.
Pathways involved: : Potential interaction with sulfonamide-sensitive pathways and receptors in the human body.
Comparison with Similar Compounds
Similar Compounds
Sulfonamide derivatives: : Share the sulfonamide functionality.
Chlorinated quinolines: : Possess similar core structures with chlorine substitutions.
Thiophene derivatives: : Include the thiophene ring, contributing to biological activity.
Uniqueness
Conclusion
5-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a compound with potential uses across multiple domains. Its intricate structure requires careful synthesis and offers a broad array of chemical reactions, showcasing its versatility in scientific research and industrial applications. By understanding its synthesis, reactions, and applications, researchers can unlock new possibilities in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
5-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S3/c1-2-10-25(20,21)19-9-3-4-12-5-6-13(11-14(12)19)18-26(22,23)16-8-7-15(17)24-16/h5-8,11,18H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVGSFXCKLTVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2472220.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2472222.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472223.png)
![N-(3,5-dimethylphenyl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2472225.png)

![2-[4-(Bromomethyl)phenyl]acetonitrile](/img/structure/B2472228.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2472229.png)

![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2472234.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2472236.png)


![5-bromo-2-chloro-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2472241.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2472242.png)
